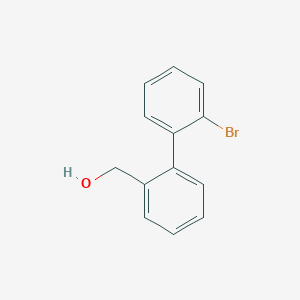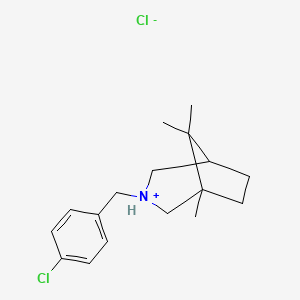![molecular formula C16H23NO3S B13745824 S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] ethanethioate](/img/structure/B13745824.png)
S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-S-2-(tert-Butoxycarbonylamino)-3-phenylpropyl ethanethioate is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability and ease of removal under acidic conditions, making it a popular choice in peptide synthesis and other organic reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-S-2-(tert-Butoxycarbonylamino)-3-phenylpropyl ethanethioate typically involves the protection of an amine group with the Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating.
Industrial Production Methods
In an industrial setting, the preparation of Boc-protected compounds can be scaled up using similar methods. The use of di-tert-butyl dicarbonate and a suitable base in a solvent like tetrahydrofuran (THF) or acetonitrile is common. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-S-2-(tert-Butoxycarbonylamino)-3-phenylpropyl ethanethioate undergoes several types of reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products
The major products formed from these reactions include the deprotected amine and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(S)-S-2-(tert-Butoxycarbonylamino)-3-phenylpropyl ethanethioate is widely used in scientific research, particularly in:
Peptide Synthesis: The Boc group is used to protect amines during the stepwise synthesis of peptides.
Organic Synthesis: It serves as a protecting group for amines in various organic reactions, allowing for selective transformations.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of (S)-S-2-(tert-Butoxycarbonylamino)-3-phenylpropyl ethanethioate involves the protection of the amine group by the Boc group. The Boc group stabilizes the amine and prevents it from participating in unwanted side reactions. Upon deprotection, the Boc group is removed, and the free amine is released, allowing it to participate in subsequent reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate
- tert-Butyloxycarbonyl derivatives of amino acids
Uniqueness
(S)-S-2-(tert-Butoxycarbonylamino)-3-phenylpropyl ethanethioate is unique due to its specific structure, which includes a phenylpropyl group and an ethanethioate moiety. This structure provides distinct reactivity and stability compared to other Boc-protected compounds .
Propriétés
Formule moléculaire |
C16H23NO3S |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] ethanethioate |
InChI |
InChI=1S/C16H23NO3S/c1-12(18)21-11-14(10-13-8-6-5-7-9-13)17-15(19)20-16(2,3)4/h5-9,14H,10-11H2,1-4H3,(H,17,19) |
Clé InChI |
FNQGVRYQUMZRGM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCC(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene](/img/structure/B13745748.png)



![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid](/img/structure/B13745765.png)

![2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate](/img/structure/B13745781.png)






